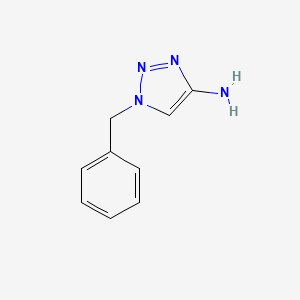

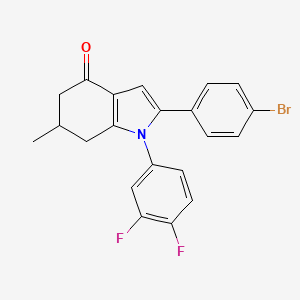

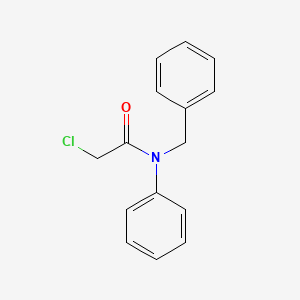

![molecular formula C11H10ClF3N2 B2899456 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride CAS No. 2418692-51-8](/img/structure/B2899456.png)

1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . It has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A key step involved in the synthesis of pyrazole derivatives is the oxidation of sulfur into sulfoxide .Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .Applications De Recherche Scientifique

Medicinal Chemistry: Antidepressant Effects

The trifluoromethyl group in the compound’s structure is associated with a range of pharmacological activities. Specifically, derivatives of this compound have been studied for their antidepressant effects, showing promise in reducing manifestations of stress in animal models .

Drug Discovery: Inhibitor of Blood Coagulation Factor Xa

This compound has been utilized in the discovery of potent inhibitors of blood coagulation factor Xa, which is crucial for developing new anticoagulant therapies .

Agrochemistry: Synthesis of Pesticides

The trifluoromethyl group is a common moiety in pesticides due to its bioactivity. The compound can be used in the synthesis of trifluoromethylpyridines, which are key intermediates in creating new pesticide formulations .

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, the pyrazole moiety serves as a versatile ligand for metal complexes, which are used in catalysis and materials science .

Organometallic Chemistry: Synthesis of Bioactive Molecules

The compound’s pyrazole core is frequently used as a scaffold in the synthesis of bioactive molecules, which are essential in the development of new drugs and reactions in various media .

Pharmaceutical Applications: FDA-Approved Drugs

Compounds containing the trifluoromethyl group, like the one , have been included in FDA-approved drugs, showcasing their importance in pharmaceutical growth and their role in treating various diseases and disorders .

Safety and Hazards

Orientations Futures

The increasing popularity of pyrazoles in several fields of science suggests that there will be continued developments in synthetic techniques and biological activity related to pyrazole derivatives . The goal of future research could be to further understand the structure/reactivity relationships in this class of heterocycles, with a positive impact on the design of synthetic methods .

Propriétés

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2.ClH/c12-11(13,14)10-5-2-1-4-9(10)8-16-7-3-6-15-16;/h1-7H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUJZFFPJJCSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

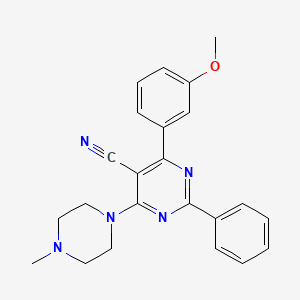

![7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2899373.png)

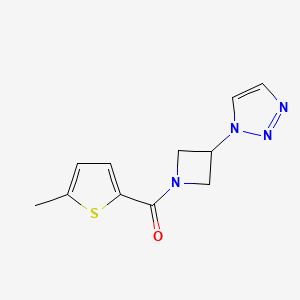

![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2899377.png)

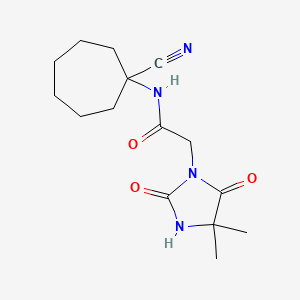

![N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2899380.png)

![3-acetyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2899383.png)